Species-Selective DHODH Inhibition: P. falciparum vs. Human Enzyme
2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid inhibits Plasmodium falciparum DHODH with an IC50 of 580 nM, while its activity against the human ortholog is 4.9-fold weaker (IC50 = 2.83 μM) [1][2]. This contrasts with brequinar, which potently inhibits human DHODH (IC50 = 12 nM) but shows no activity against P. falciparum DHODH , and leflunomide's active metabolite A771726, which inhibits human DHODH with Ki = 179 nM but lacks plasmodial activity [3].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 580 nM (PfDHODH); 2,830 nM (hDHODH) |
| Comparator Or Baseline | Brequinar: 12 nM (hDHODH), inactive (PfDHODH); A771726: Ki 179 nM (hDHODH), inactive (PfDHODH) |
| Quantified Difference | 4.9-fold selectivity for PfDHODH over hDHODH for target compound; comparator brequinar exhibits exclusive human activity |
| Conditions | PfDHODH: DCIP chromogen reduction assay; hDHODH: recombinant enzyme, DCIP dye-based colorimetric analysis with 1 mM L-dihydroorotate |
Why This Matters
This moderate selectivity profile offers a distinct starting point for optimizing antimalarial candidates that minimize host enzyme inhibition, a challenge not addressed by highly human-selective inhibitors.
- [1] BindingDB. BDBM120364: US8703811, 4. Affinity Data: IC50 580 nM for P. falciparum DHODH. View Source
- [2] BindingDB. BDBM50020695: CHEMBL3290843. Affinity Data: IC50 2.83E+3 nM for human DHODH. View Source
- [3] Davis JP, Cain GA, Pitts WJ, Magolda RL, Copeland RA. The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry. 1996;35(4):1270-1273. View Source
